3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Description
This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a thienylmethylene group, and a thiazolo-triazinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis method for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, thiazolo-triazoles can be synthesized through a visible-light-mediated catalyst-free reaction of α-bromodiketones with 3-mercapto-triazoles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the nitrophenyl group might undergo reduction reactions, while the thiazolo-triazinone group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties could be influenced by factors such as the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces present .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(7Z)-3-(4-nitrophenyl)-7-(thiophen-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-15-14(8-13-2-1-7-24-13)25-16-17-9-18(10-19(15)16)11-3-5-12(6-4-11)20(22)23/h1-8H,9-10H2/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHVUNCBWKORRA-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=CS4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=CS4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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